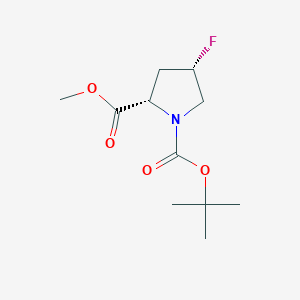

(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

Descripción

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(15)13-6-7(12)5-8(13)9(14)16-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METPQQHVRNLTRX-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475561-81-0, 203866-16-4 | |

| Record name | rel-1-(1,1-Dimethylethyl) 2-methyl (2R,4R)-4-fluoro-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475561-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203866-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-fluoro-, 1-(1,1-dimethylethyl) 2-methyl ester, (2R,4R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Preparation of (2S,4R)-N-Boc-4-hydroxyproline Methyl Ester

Fluorination Strategies

Morpholinosulfur Trifluoride-Mediated Fluorination

The critical fluorination step employs morpholinosulfur trifluoride (Mor·SF3), which facilitates a stereoinvertive substitution at the 4-position. Reaction of (2S,4R)-N-Boc-4-hydroxyproline tert-butyl ester with Mor·SF3 in dichloromethane at room temperature yields the (2S,4S)-fluoro derivative with 63% isolated yield. The tert-butyl ester’s steric bulk prevents intramolecular participation of the carbonyl group, eliminating the formation of trans-diastereomers.

Table 1: Comparative Fluorination Conditions

| Reagent | Solvent | Temperature | Yield | Diastereomeric Ratio |

|---|---|---|---|---|

| Mor·SF3 | CH2Cl2 | 25°C | 63% | >99:1 (cis:trans) |

| TBAF | THF | 80°C | 17% | 83:17 |

| DAST | DCM | 0°C | 45% | 92:8 |

Radiofluorination for PET Tracer Synthesis

For radiopharmaceutical applications, the tosylated precursor undergoes nucleophilic substitution with [18F]fluoride in the presence of Kryptofix 222 and potassium carbonate. Automated radiosynthesis modules achieve radiochemical yields of 40–50% (decay-corrected) within 60 minutes, with radiochemical purity >95%.

Deprotection and Final Product Isolation

Acidic Deprotection

Concurrent removal of the tert-butyl and Boc protecting groups is achieved using 2 M hydrochloric acid in acetonitrile at room temperature. After 5 hours, the reaction mixture is concentrated, and the product is isolated via trituration with chloroform, yielding (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid hydrochloride in 64% yield.

Chromatographic Purification

Crude reaction mixtures are purified via silica gel chromatography using hexane/tert-butyl methyl ether (9:1) as the eluent. This step removes triphenylphosphine oxide byproducts and unreacted starting materials, achieving a final purity of >97%.

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

Chiral high-performance liquid chromatography (HPLC) with a Chiralpak AD-H column confirms >99% enantiomeric excess, using hexane/isopropanol (80:20) as the mobile phase.

Alternative Synthetic Routes and Limitations

Mitsunobu Reaction for Stereochemical Inversion

An intramolecular Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine converts (2S,4R)-hydroxyproline derivatives to the (2S,4S)-configured lactone, which is subsequently hydrolyzed to the desired diol. While effective, this method adds two steps to the synthesis, reducing overall yield to 50–55%.

Challenges in Nucleophilic Fluorination

Early attempts using tetrabutylammonium fluoride (TBAF) resulted in elimination byproducts due to the harsh reaction conditions (80°C in THF). This underscores the necessity of mild fluorinating agents like Mor·SF3 for preserving stereochemical integrity.

Industrial-Scale Production and Cost Considerations

Bulk Synthesis Protocols

Scaled-up reactions (1.48 mol scale) utilize dichloromethane as the solvent and triphenylphosphine/CCl4 for chlorination analogs, achieving 89% yield. Adaptation of these conditions for fluorination requires substitution of CCl4 with Mor·SF3, though cost increases significantly due to the reagent’s expense ($109.00/50 mg) .

Análisis De Reacciones Químicas

Key Reaction Pathway

The compound is synthesized via stereoselective fluorination of a hydroxyl-pyrrolidine precursor. A critical step involves morpholinosulfur trifluoride (MOST) -mediated fluorination under mild conditions :

Reaction Scheme

Reaction Conditions

| Parameter | Value |

|---|---|

| Reagent | Morpholinosulfur trifluoride |

| Solvent | Dry dichloromethane |

| Temperature | Room temperature |

| Reaction Time | 48 hours |

| Yield | Not explicitly reported |

This reaction proceeds with retention of configuration at C4 due to steric hindrance from the bulky \textit{tert}-butyl group, ensuring high diastereomeric purity .

Deprotection and Acid Hydrolysis

The \textit{tert}-butyl (Boc) and methyl ester groups are removed via acidic hydrolysis , yielding 4-fluoropyrrolidine-2-carboxylic acid hydrochloride :

Reaction Scheme

Reaction Conditions

| Parameter | Value |

|---|---|

| Reagent | 2 M Hydrochloric acid |

| Solvent | Acetonitrile/water |

| Temperature | Room temperature |

| Reaction Time | 5 hours |

| Yield | 64% |

Key Observations

-

Complete removal of Boc and methyl ester groups occurs within 5 hours.

-

The reaction is compatible with automated radiosynthesis workflows for -labeled derivatives .

Stability Under Acidic Conditions

The compound remains stable during hydrolysis but can undergo epimerization if exposed to prolonged heating (>5 hours) or stronger acids (e.g., triflic acid) .

Side Reactions in Fluorination

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its fluorinated structure can enhance the pharmacological properties of drug candidates by improving metabolic stability and bioavailability.

Case Study :

In studies focused on the development of novel analgesics, derivatives of this compound have been synthesized to assess their efficacy against pain pathways . The introduction of fluorine has been shown to modulate receptor interactions, enhancing the therapeutic potential of these compounds.

Peptide Synthesis

This compound serves as a valuable building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The tert-butyl group provides protection for amino groups during synthesis, allowing for selective reactions.

Technical Insight :

The use of (2S,4S)-1-tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate in SPPS allows for the efficient assembly of complex peptides with enhanced stability due to the presence of fluorine . This has implications in developing peptides that can act as therapeutics or research tools.

Chemical Synthesis

Beyond medicinal applications, this compound is integral in various synthetic pathways. Its ability to undergo nucleophilic substitution reactions makes it useful for creating new chemical entities.

Example Applications :

- Synthesis of fluorinated amino acids.

- Development of new agrochemicals where fluorine substitution can improve activity and selectivity .

Mecanismo De Acción

The mechanism of action of (2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structural features enable it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.

Comparación Con Compuestos Similares

Key Observations :

- The 2S,4S configuration (target compound) is preferred in peptide synthesis due to its compatibility with L-amino acid stereochemistry .

- Benzyl-protected analogs (e.g., (2S,4R)-1-benzyl variant) exhibit lower solubility in polar solvents, limiting their utility in aqueous-phase reactions .

- Diastereomers like the 2R,4S variant (CAS: 647857-39-4) are less common in pharmaceutical applications due to mismatched stereochemical requirements .

Functional Group Modifications

Hydroxyl-Substituted Analogs

Key Observations :

Substituted Aromatic Derivatives

Key Observations :

Key Observations :

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2S,4S)-1-Tert-butyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via a multi-step sequence starting from a pyrrolidine scaffold. For example, fluorination at the 4-position is achieved using diethylaminosulfur trifluoride (DAST) under inert conditions at −78°C to prevent racemization . Prior steps often involve hydroxyl group activation (e.g., tosylation) to enhance nucleophilic displacement efficiency . Stereochemical control is critical; low-temperature conditions and chiral auxiliaries (e.g., tert-butyl carbamate groups) help preserve the (2S,4S) configuration .

Q. How can researchers validate the stereochemical purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR and -NOESY, is used to confirm stereochemistry. For instance, coupling constants between H-4 and F-4 in the pyrrolidine ring provide insights into axial/equatorial fluorine orientation . X-ray crystallography may also resolve ambiguities, as seen in studies of analogous fluorinated proline derivatives .

Q. What purification strategies are effective for isolating high-purity (2S,4S)-configured products?

- Methodological Answer : Flash chromatography on silica gel with gradient elution (e.g., 20–50% ethyl acetate/hexane) is standard . For challenging separations of diastereomers, chiral stationary phases or recrystallization in aprotic solvents (e.g., dichloromethane/hexane mixtures) are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in this compound’s synthesis?

- Methodological Answer : Fluorination via DAST proceeds through an mechanism, where the hydroxyl group at C-4 is converted to a better leaving group (e.g., tosylate or mesylate) to facilitate inversion. This step is stereospecific, retaining the (2S,4S) configuration if the starting material’s hydroxyl group is correctly oriented . Competing elimination pathways can occur if steric hindrance is present, necessitating precise temperature control (−78°C to room temperature) .

Q. How do steric and electronic effects of the tert-butyl and methyl ester groups influence conformational dynamics?

- Methodological Answer : The tert-butyl carbamate acts as a bulky protecting group, locking the pyrrolidine ring into a specific chair or envelope conformation. This rigidity enhances stereoelectronic effects, as observed in hyperconjugative interactions between the fluorine lone pair and adjacent σ* orbitals, which can be quantified via X-ray crystallography (bond length/torsion angle correlations) . Computational studies (DFT) further model these interactions to predict reactivity .

Q. What strategies optimize yield in large-scale synthesis while minimizing epimerization?

- Methodological Answer : Key steps include:

- Using anhydrous solvents (e.g., THF, CHCl) and inert atmospheres to prevent hydrolysis .

- Slow addition of fluorinating agents (e.g., DAST) at low temperatures to reduce side reactions .

- Avoiding prolonged exposure to acidic conditions during deprotection; trifluoroacetic acid (TFA) in dichloromethane is preferred for tert-butyl group removal due to its mild action .

Q. How can this compound serve as a precursor for biologically active analogs?

- Methodological Answer : The tert-butyl and methyl ester groups are readily modified. For example:

- Amide formation : Hydrolysis of the methyl ester to a carboxylic acid, followed by coupling with amines, generates peptidomimetics for drug discovery .

- Fluorine substitution : Replacement of fluorine with other halogens or functional groups (e.g., azides) enables SAR studies in medicinal chemistry .

Data Contradictions and Resolution

Q. Discrepancies in reported fluorination efficiencies: How to reconcile varying yields (33–57%) in similar protocols?

- Methodological Answer : Yield variability often stems from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.